2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
Description
2-(3,4-Dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is an indole-derived compound featuring a 3,4-dimethoxyphenyl group at the 2-position and a nitro-substituted ethyl-thiophene moiety at the 3-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive indole derivatives reported in pharmacological and crystallographic studies. Indole scaffolds are widely explored for their diverse biological activities, including antioxidant, receptor-modulating, and enzyme-inhibiting properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-18-10-9-14(12-19(18)28-2)22-21(15-6-3-4-7-17(15)23-22)16(13-24(25)26)20-8-5-11-29-20/h3-12,16,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRTAOZXUPJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution reactions. The nitro group can be introduced via nitration reactions, and the thiophene ring is often added through cross-coupling reactions such as Suzuki or Stille coupling. Reaction conditions may vary, but they generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of quinones or other oxidized products.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group and the thiophene ring can influence its binding affinity and specificity, leading to various biological effects. The compound may also participate in signaling pathways, modulating cellular processes and responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole Derivatives with 3,4-Dimethoxyphenyl Substituents
The compound 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate (–6) shares the 3,4-dimethoxyphenyl motif but differs in core structure. Its azanium-carbamoyl framework contrasts with the nitro-thiophene-ethyl group in the target compound. Crystallographic analysis (space group P21/c, monoclinic system) reveals intermolecular hydrogen bonding involving chloride and water molecules, a feature that may differ in the target compound due to its non-ionic nitro and thiophene groups . Such structural variations impact physicochemical properties like melting points and solubility.
Indole Derivatives with Heterocyclic Substituents
BW723C86 (1-[5-(2-thienylmethoxy)-1H-3-indolyl]propan-2-amine hydrochloride, ) incorporates a thiophene moiety but lacks nitro and dimethoxyphenyl groups. Its activity as a 5-HT2B receptor agonist highlights the role of thiophene in receptor binding. Similarly, 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () uses a triazole-methoxyphenyl group, achieving antioxidant efficacy in ischemia models. The target’s nitro-thiophene unit could confer distinct redox properties compared to triazole-based systems .
Comparative Data Table
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole , also known by its CAS number 135950-59-3, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dimethoxyphenyl group, a nitro group, and a thiophene moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 288.36 g/mol |
| Density | N/A |
| Melting Point | N/A |
| LogP | 4.0756 |
| PSA | 91.13 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, compounds with similar structural motifs have been reported to exhibit IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, indicating significant antiproliferative activity .
Case Study: Antiproliferative Effects
In a study focused on the antiproliferative effects of indole derivatives, it was found that modifications at the C-2 and N-3 positions significantly enhanced activity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.20 μM . This suggests that the structural characteristics of the compound may play a crucial role in its biological efficacy.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar nitro and thiophene groups have been reported to exhibit significant antibacterial activity. For example, modifications leading to the introduction of halogen atoms or electron-withdrawing groups were shown to enhance antimicrobial effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for compounds similar to This compound includes:
- Inhibition of Tubulin Polymerization : Some indole derivatives have been shown to disrupt microtubule dynamics, which is crucial for mitosis in cancer cells.
- Induction of Apoptosis : The ability to trigger apoptotic pathways has been observed in several studies, indicating that these compounds may promote programmed cell death in malignant cells .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF-7 | 0.20 μM |
| Antimicrobial | S. aureus | Varies |
| Antimicrobial | E. coli | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
